molecular formula C18H14O2 B1666200 1,3-Diphenoxybenzene CAS No. 3379-38-2

1,3-Diphenoxybenzene

Cat. No. B1666200
CAS RN: 3379-38-2
M. Wt: 262.3 g/mol
InChI Key: JTNRGGLCSLZOOQ-UHFFFAOYSA-N
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Description

1,3-Diphenoxybenzene, also known as Resorcinol diphenyl ether, is an organic compound with the molecular formula C18H14O2 . It has a molecular weight of 262.30 . It is functionally related to a 3-phenoxyphenol .


Synthesis Analysis

1,3-Diphenoxybenzene has been used as an internal standard during solid-phase extraction and gas chromatography coupled mass spectrometry in the selective ion monitoring (SIM) mode for the multi-class determination of pesticides . It has also been used in the synthesis of new carboxylate ligands for simulation of binuclear active centres of nonheme oxygenases .


Molecular Structure Analysis

The molecular structure of 1,3-Diphenoxybenzene consists of a benzene ring with two phenoxy groups attached at the 1 and 3 positions .


Chemical Reactions Analysis

1,3-Diphenoxybenzene has been used in the synthesis of new carboxylate ligands for simulation of binuclear active centres of nonheme oxygenases . More research is needed to fully understand its chemical reactions.


Physical And Chemical Properties Analysis

1,3-Diphenoxybenzene has a density of 1.1±0.1 g/cm3, a boiling point of 374.3±25.0 °C at 760 mmHg, and a flash point of 145.8±22.7 °C . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 6.20 .

Scientific Research Applications

Crystal Structure and Phenylene Ring Dynamics

1,3-Diphenoxybenzene, a derivative of diphenoxybenzene, has been studied for its unique crystal structure and molecular dynamics. In the case of 1,4-diphenoxybenzene, a related compound, researchers found that the molecules adopt a structure with trans coplanar terminal rings and a central benzene ring orthogonal to these. This structural arrangement results in significant torsion angles close to 90°. The dynamics of the phenylene rings, particularly their ability to undergo π-flips, are of interest in the study of molecular motion and electronic properties. Such studies are crucial for understanding the physical and chemical behaviors of aromatic compounds in various applications, including materials science and molecular engineering (Clayden, Williams, & O'Mahoney, 1990).

Photoreactions of Diaryl Ethers

The photoreactions of diaryl ethers, including diphenoxybenzene derivatives, have been investigated to understand their behavior under light exposure. Studies have shown that upon irradiation, these compounds can undergo ether bond cleavage and rearrangements, leading to the formation of various phenols and benzene derivatives. This kind of research is significant for the development of photochemical processes and materials, as well as for understanding the environmental impact of these compounds when exposed to light (Hageman, Louwerse, & Mijs, 1969).

Environmental Studies of Flame Retardant Breakdown

1,3-Diphenoxybenzene derivatives have also been studied in the context of environmental science, particularly regarding the breakdown products of flame retardants like Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz). Research in this area focuses on understanding how these compounds degrade, their persistence in the environment, and the potential formation of toxic by-products. Such studies are vital for assessing the environmental and health risks associated with the use of brominated flame retardants and their breakdown products (Su et al., 2016).

Synthesis and Structural Analysis of Aromatic Compounds

Research into the synthesis and structural analysis of complex aromatic compounds, including those related to 1,3-diphenoxybenzene, provides insights into the development of new organic materials. Studies in this area explore the synthesis routes, crystal structures, and functionalization of various aromatic compounds, which can lead to applications in materials science, organic electronics, and nanotechnology. For instance, the synthesis and X-ray structure analysis of alkoxy-functionalized dibenzo[fg,op]naphthacenes offer insights into the structural features and potential applications of these types of aromatic systems (Cheng, Höger, & Fenske, 2003).

Safety And Hazards

1,3-Diphenoxybenzene should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place with the container tightly closed .

Future Directions

A recent study has employed 1,3-Diphenoxybenzene as a solid additive to dual-regulate donor/acceptor molecular aggregation and crystallinity, which effectively broadens the spectral response of semi-transparent organic solar cells in the near-infrared region . This indicates potential future applications of 1,3-Diphenoxybenzene in the field of organic photovoltaics .

properties

IUPAC Name

1,3-diphenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14O2/c1-3-8-15(9-4-1)19-17-12-7-13-18(14-17)20-16-10-5-2-6-11-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNRGGLCSLZOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2063004
Record name Benzene, 1,3-diphenoxy-
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Molecular Weight

262.3 g/mol
Source PubChem
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 1,3-Diphenoxybenzene
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Product Name

1,3-Diphenoxybenzene

CAS RN

3379-38-2
Record name 1,3-Diphenoxybenzene
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Record name Benzene, 1,3-diphenoxy-
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Record name Benzene, 1,3-diphenoxy-
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Record name Benzene, 1,3-diphenoxy-
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Record name m-diphenoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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